tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride: is a chemical compound with a molecular formula of C13H26ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-(4-aminobutyl)cyclopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride can be compared with other similar compounds, such as:
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride
- tert-Butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Biological Activity
Tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H21ClN2O2
- Molecular Weight : 220.73 g/mol
- Appearance : Typically appears as a white to off-white solid.
- Solubility : Soluble in various organic solvents.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors involved in pain perception and inflammation. The compound's structure allows it to form hydrogen bonds with target proteins, potentially leading to inhibition or modulation of their activity.
Analgesic and Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit significant analgesic (pain-relieving) and anti-inflammatory effects. It is believed to influence pathways associated with pain modulation in the central nervous system, making it a candidate for further exploration in pain management therapies.
Antimicrobial Activity
There is emerging evidence indicating potential antimicrobial properties, although comprehensive studies are required to fully elucidate this aspect. Initial findings suggest that the compound may inhibit the growth of certain bacterial strains, warranting further investigation into its pharmacological profile.
Case Studies
-
Pain Modulation Study :
- A study evaluated the efficacy of this compound in animal models for pain relief. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
- Inflammation Reduction :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H25ClN2O2 |
---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-12(7-8-12)6-4-5-9-13;/h4-9,13H2,1-3H3,(H,14,15);1H |
InChI Key |
DXIUOZHLHBKUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCCCN.Cl |
Origin of Product |
United States |
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